Cas no 2271081-58-2 (MARK4 inhibitor 1)

MARK4 inhibitor 1 structure
Produktname:MARK4 inhibitor 1
MARK4 inhibitor 1 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- MARK4 inhibitor 1
- BDBM50529816
- NSC800626
- AKOS040733669
- CS-0082079
- EX-A5647
- NSC-800626
- DA-65251
- CHEMBL4529234
- 1-[(4-methoxyphenyl)methyl]-N'-[(3Z)-7-methyl-2-oxo-1H-indol-3-ylidene]-1,2,3-triazole-4-carbohydrazide
- MS-26499
- HY-114317
- G17351
- 2271081-58-2
- MARK4 inhibitor 2
- N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
-
- Inchi: 1S/C20H18N6O3/c1-12-4-3-5-15-17(12)21-20(28)18(15)23-24-19(27)16-11-26(25-22-16)10-13-6-8-14(29-2)9-7-13/h3-9,11,21,28H,10H2,1-2H3/b24-23+
- InChI-Schlüssel: KACGMLSYPGROFF-WCWDXBQESA-N
- Lächelt: O([H])C1=C(C2=C([H])C([H])=C([H])C(C([H])([H])[H])=C2N1[H])/N=N/C(C1=C([H])N(C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])N=N1)=O
Berechnete Eigenschaften
- Genaue Masse: 390.14403846g/mol
- Monoisotopenmasse: 390.14403846g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 5
- Komplexität: 597
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 118
- XLogP3: 3.7
MARK4 inhibitor 1 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1254600-10mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98% | 10mg |
$875 | 2024-06-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57326-500mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-114317-10mM*1mLinDMSO |
MARK4 inhibitor 1 |
2271081-58-2 | 98.29% | 10mM*1mLinDMSO |
¥2450 | 2023-07-26 | |
MedChemExpress | HY-114317-10mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98.29% | 10mg |
¥4100 | 2024-07-21 | |
ChemScence | CS-0082079-25mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98.29% | 25mg |
$890.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57326-250mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98% | 250mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57326-100mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M933251-25mg |
MARK4 inhibitor 1 |
2271081-58-2 | ≥98% | 25mg |
¥7,020.00 | 2022-09-01 | |
MedChemExpress | HY-114317-1mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98.29% | 1mg |
¥1257 | 2024-07-21 | |
1PlusChem | 1P01V5FY-1mg |
MARK4 inhibitor 1 |
2271081-58-2 | 98% | 1mg |
$210.00 | 2024-05-24 |
MARK4 inhibitor 1 Verwandte Literatur
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
2271081-58-2 (MARK4 inhibitor 1) Verwandte Produkte
- 2228453-25-4(2-hydroxy-2-(1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopropyl)acetic acid)
- 2034225-45-9(2-(4-chlorophenoxy)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-methylpropanamide)
- 2034542-83-9(1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane)
- 1071524-95-2(Cyclohexanemethanol, 3-hydroxy-, (1R,3S)-)
- 2171379-17-0(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid)
- 2112-31-4(2,3,4-trichlorobenzonitrile)
- 2098131-39-4(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1203237-87-9(2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide)
- 1486357-95-2(4,5-Dimethyl-4-(propan-2-yl)pyrrolidin-2-one)
- 2059933-78-5(3-{(benzyloxy)carbonylamino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2271081-58-2)MARK4 inhibitor 1

Reinheit:99%/99%/99%/99%/99%
Menge:10mg/25mg/50mg/100mg/250mg
Preis ($):217.0/390.0/584.0/876.0/1515.0